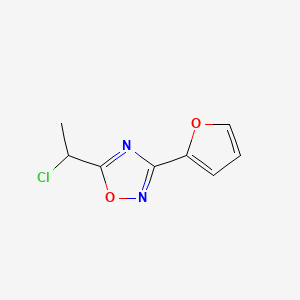

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c1-5(9)8-10-7(11-13-8)6-3-2-4-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHJBSGNXADHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236715 | |

| Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050909-73-3 | |

| Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050909-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Furan-2-yl Substituted Oxadiazoles

Kowalewska et al. (2022) demonstrated an ultrasonic-assisted synthetic method for oxadiazole derivatives containing furan moieties. This method involves:

- Synthesis of ethyl benzofuran-2-carboxylate via reaction of bromo-substituted salicylaldehyde with ethyl chloroacetate in the presence of potassium hydroxide (KOH).

- Subsequent transformation of this intermediate into oxadiazole derivatives through cyclization with hydrazides and cyclodehydration steps.

This approach provides a reliable route to incorporate furan rings at the 3-position of the oxadiazole core.

Introduction of the 1-Chloroethyl Group

The 1-chloroethyl substituent at the 5-position can be introduced by employing alkyl halides such as 1-chloroethyl halides in nucleophilic substitution reactions with oxadiazole precursors or by using chloroacetyl derivatives in cyclization steps.

While direct literature on this exact substitution is limited, analogous methods for introducing alkyl halides at the 5-position of 1,2,4-oxadiazoles involve:

- Reacting oxadiazole hydrazides with chloroacetyl chloride or related chloroalkyl reagents.

- Using phosphorus oxychloride (POCl₃) mediated cyclization with chloro-substituted carboxylic acid derivatives to form the oxadiazole ring bearing the chloroethyl group.

These methods are supported by general oxadiazole synthesis protocols where halogenated alkyl groups are introduced via acylation or alkylation prior to or during ring closure.

Representative Synthetic Procedure (Adapted from Related Oxadiazole Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of Furan-2-carbohydrazide | Ethyl furan-2-carboxylate + Hydrazine hydrate, reflux | Formation of hydrazide intermediate |

| 2. Cyclization to 1,2,4-oxadiazole | Hydrazide + 1-chloroacetyl chloride + POCl₃, reflux | Cyclodehydration forming the oxadiazole ring with 1-chloroethyl substituent |

| 3. Purification | Column chromatography or recrystallization | Isolation of pure this compound |

This general procedure aligns with the synthesis of similar oxadiazole derivatives reported in the literature.

Reaction Optimization and Conditions

Research indicates that the choice of solvent, base, and coupling reagents significantly affects yields and purity:

- Solvent: Dichloromethane (DCM) is preferred over tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) for coupling reactions involving oxadiazole intermediates.

- Base: Organic bases such as N,N-diisopropylethylamine (DIPEA) enhance conversion rates; inorganic bases are less effective.

- Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is effective for amide bond formation in oxadiazole derivatives synthesis.

Reaction times typically range from 3 to 5 hours at room temperature, with monitoring by thin-layer chromatography (TLC) to assess completion.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ultrasonic-assisted synthesis (Kowalewska et al.) | Bromo-substituted salicylaldehyde, ethyl chloroacetate, KOH | Multistep, room temp to reflux | Mild conditions, good yields, furan incorporation | Requires multiple steps |

| Cyclodehydration with POCl₃ | Hydrazide intermediate + 1-chloroacetyl chloride + POCl₃ | Reflux, acidic medium | Direct ring closure, incorporation of chloroethyl group | Use of corrosive reagents, harsh conditions |

| Coupling with HATU and DIPEA | Amino-oxadiazole intermediate + carboxylic acid derivative | Room temperature, 3-5 h, DCM solvent | High conversion, mild conditions | Requires activated carboxylic acids |

Research Findings and Analytical Data

- Spectroscopic Confirmation: Infrared (IR), proton Nuclear Magnetic Resonance (¹H NMR), carbon-13 NMR (¹³C NMR), and mass spectrometry (LC-MS) are routinely used to confirm the structure and purity of the synthesized oxadiazole derivatives.

- Yields: Reported yields for related oxadiazole syntheses range from 80% to 95%, indicating efficient synthetic protocols.

- Purification: Column chromatography on silica gel is the preferred method for isolating the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes to form larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents might include lithium aluminum hydride or sodium borohydride.

Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and may be conducted under inert atmospheres to prevent side reactions.

Major Products Formed

Substitution Reactions: Products include various substituted oxadiazoles with different functional groups replacing the chloroethyl group.

Oxidation and Reduction: Products include furanones, tetrahydrofuran derivatives, and other oxidized or reduced forms of the original compound.

Cycloaddition Reactions:

Scientific Research Applications

Organic Chemistry

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole serves as a versatile building block in organic synthesis. Its ability to undergo substitution reactions allows for the creation of various substituted oxadiazoles, which can be functionalized further for specific applications.

Key Reactions:

- Substitution Reactions: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

- Cycloaddition Reactions: The oxadiazole ring can participate in reactions with dienes or alkynes.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of chloroethyl with nucleophiles | Sodium azide, primary amines |

| Oxidation | Conversion of furan to furanones | Potassium permanganate |

| Cycloaddition | Formation of larger ring systems | Transition metal catalysts |

Biological Applications

In medicinal chemistry, this compound is being explored as a potential pharmacophore due to its structural features that allow for interactions with biological targets. Its ability to form hydrogen bonds enhances its binding affinity to enzymes and receptors.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The compound’s ability to inhibit bacterial growth makes it a candidate for further drug development.

Industrial Applications

The unique properties of this compound make it suitable for the development of new materials. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Material Properties:

- Coatings: Used in protective coatings due to its chemical stability.

- Polymers: Enhances the mechanical properties of polymer composites.

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, while the furan and chloroethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The furan-2-yl group (target compound) introduces oxygen-based electron donation, contrasting with pyridine or quinoline (electron-deficient) substituents in other derivatives . Chloroethyl vs. Chloromethyl: The longer alkyl chain in the target compound may enhance lipophilicity compared to chloromethyl derivatives (e.g., ) .

Physicochemical Properties: The target compound’s CCS values (135.7–149.9 Ų) align with mid-polarity, comparable to fluorophenyl analogs (e.g., 148.5 Ų for [M+K]⁺ in ) . Melting points for phenyl- or cyanophenyl-substituted derivatives (128–153°C) suggest higher crystallinity than the target compound, for which data is unavailable .

Commercial and Research Status

- Availability: The target compound is discontinued by CymitQuimica , whereas analogs like 5-(1-chloroethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole remain available (Santa Cruz Biotechnology, $188/250 mg) .

- Synthetic Methods: Derivatives in were synthesized via continuous microreactor sequences, suggesting scalable routes .

Biological Activity

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

- Molecular Formula: CHClNO

- CAS Number: 1050909-73-3

- Molecular Weight: 198.6 g/mol

- SMILES Notation: CC(C1=NC(=NO1)C2=CC=CO2)Cl

The compound features an oxadiazole ring, which is known for its reactivity and potential in medicinal chemistry. The presence of the furan moiety enhances its biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes:

- Starting Material: 2-furylcarboxylic acid hydrazide.

- Reagent: Chloroacetyl chloride.

- Base: Triethylamine.

This reaction leads to the formation of the oxadiazole ring through a cyclization process, yielding the final compound with specific yields depending on the reaction conditions .

Antiproliferative Effects

Research indicates that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating similar compounds highlighted that modifications in the oxadiazole scaffold could enhance cytotoxicity against human tumor cells such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Similar Oxadiazole Derivative | HeLa | <0.01 |

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition: It may interact with topoisomerase I, inhibiting its catalytic activity. This was supported by molecular docking studies showing favorable binding interactions .

- Apoptosis Induction: Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting cytochrome c release from mitochondria .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study published in 2019 explored a library of oxadiazole derivatives, including those structurally similar to this compound. The findings revealed that certain derivatives exhibited potent antiproliferative effects across multiple cancer cell lines, with IC values indicating strong cytotoxic potential .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the SAR of oxadiazoles. It was found that specific substitutions on the oxadiazole ring could significantly enhance biological activity, suggesting that fine-tuning the chemical structure can lead to improved therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation of amidoximes with chlorinated precursors. For example, 5-(chloromethyl)-1,2,4-oxadiazole derivatives are often synthesized by reacting hydroxylamine with carboxylic acid derivatives under basic conditions (e.g., NaH or Cs₂CO₃) . Key steps include:

- Reagent Selection : Use of amidoximes (e.g., furan-2-carboximidamide) and chlorinated ethyl groups in a nucleophilic substitution reaction.

- Reaction Optimization : Temperature control (50–80°C) and solvent selection (e.g., DMF or acetonitrile) to improve yield .

- Purification : Flash column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) achieves >95% purity .

Q. Which spectroscopic methods confirm the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the furan ring (δ 6.3–7.4 ppm for protons, δ 110–150 ppm for carbons) and oxadiazole ring (δ 8.0–8.5 ppm for protons adjacent to nitrogen) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 214.04 (calculated for C₇H₅ClN₂O₂) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Use inert solvents (e.g., DMSO) for stock solutions to prevent hydrolysis of the chloroethyl group. Stability should be monitored via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions using software like Multiwfn .

- Molecular Docking : Simulate interactions with targets (e.g., α7 nicotinic receptors) using AutoDock Vina. Validate with experimental IC₅₀ values (e.g., 9.1 µM for similar oxadiazoles) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 2.5, moderate blood-brain barrier permeability) .

Q. How can structural modifications resolve contradictory bioactivity data across studies?

- Methodological Answer :

- SAR Studies : Replace the chloroethyl group with bromo or iodo analogs to enhance electrophilicity. For example, 5-(1-bromoethyl) derivatives show improved anticancer activity in MX-1 tumor models .

- Regioselective Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to modulate oxidative stability and receptor affinity .

- Validate via Dual Assays : Compare cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) to reconcile discrepancies in mechanism .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Dosage Conversion : Use body surface area (BSA) scaling. For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using Km coefficients (mouse Km = 3, rat Km = 6) .

- Prodrug Design : Mask the chloroethyl group with ester linkages to enhance bioavailability. Hydrolytic activation in plasma can be monitored via LC-MS .

- Toxicity Profiling : Acute toxicity studies in rodents (LD₅₀ determination) classify the compound as Category IV–V (low toxicity), but hepatotoxicity risks require ALT/AST monitoring .

Q. How to address challenges in enantioselective synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Use iridium complexes (e.g., [Ir(cod)Cl]₂) for asymmetric amination, achieving >97% enantiomeric excess (ee) .

- SFC Analysis : Supercritical fluid chromatography (e.g., Chiralpak AD-H column) resolves enantiomers and quantifies ee .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration (e.g., CCDC deposition for (S)-isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.